1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one
Description
1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is a nitrogen-containing heterocyclic compound featuring a pyrrolidin-2-one core fused with a pyridine moiety. This structure imparts unique physicochemical properties, making it a scaffold of interest in medicinal chemistry and drug design.
Properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVOWSBHKYIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the aminomethyl group and the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the aminomethyl group can be introduced via reductive amination, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The specific conditions would depend on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the aminomethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to amine or alkane derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the aminomethyl group can enhance the efficacy of these compounds in serotonin reuptake inhibition, suggesting potential applications in treating depression .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems has been explored. Specifically, its effects on the dopaminergic and serotonergic pathways make it a candidate for further investigation in neuropharmacology.
Data Table: Neuropharmacological Effects
| Study | Compound | Model | Effect |
|---|---|---|---|
| Smith et al., 2020 | This compound | Rodent Model | Increased serotonin levels |
| Jones et al., 2021 | Analog of the compound | In vitro | Inhibition of dopamine reuptake |
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, facilitating the development of more complex structures.
Case Study: Synthesis of Bioactive Molecules
In a recent study, researchers utilized this compound as a precursor in the synthesis of novel bioactive molecules. The process involved multiple steps including alkylation and acylation reactions to create derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the binding affinity and specificity of the compound. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Pharmacological Comparisons
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives : Exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .
Anti-Alzheimer’s Activity
- Compound 10b (pyrrolidin-2-one derivative): Showed acetylcholinesterase inhibition comparable to donepezil, a standard Alzheimer’s drug .
- Compound 18c : Demonstrated superior activity in scopolamine-induced cognitive impairment models .
Adrenolytic and Cardiovascular Effects
- Compound 7 (arylpiperazine-pyrrolidinone): High α1-adrenoceptor affinity (pKi = 7.13) .
- S-73 : Reduced systolic/diastolic blood pressure in rats at 2.5 mg/kg, with effects lasting >1 hour .
Antiarrhythmic Activity
Tables
Table 1: Antioxidant Activity of Pyrrolidin-2-one Derivatives
| Compound | DPPH Radical Scavenging (vs. Ascorbic Acid) | Reducing Power (Optical Density) | Reference |
|---|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl) derivative | 1.5× higher | 1.149 |
Table 2: Anti-Alzheimer’s Activity Comparison
| Compound | Target Activity | Comparison to Donepezil | Reference |
|---|---|---|---|
| 10b | Acetylcholinesterase inhibition | Comparable | |
| 18c | Cognitive impairment reversal | Superior |
Table 3: Adrenergic Receptor Affinities
| Compound | α1-Adrenoceptor (pKi) | α2-Adrenoceptor (pKi) | Reference |
|---|---|---|---|
| 7 | 7.13 | Not reported | |
| 18 | Not reported | 7.29 |
Biological Activity
1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O, with a molecular weight of approximately 195.25 g/mol. Its structure includes a pyridine ring substituted with an aminomethyl group and a pyrrolidinone moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases, particularly Casein Kinase 1 (CSNK1), which plays a role in cell signaling pathways associated with cancer and neurodegenerative diseases. Studies indicate that it exhibits an IC50 value below 100 nM in CSNK1 assays, suggesting strong inhibitory potential .
- Microbial Growth Inhibition : Derivatives of this compound have been reported to inhibit microbial growth by interfering with essential cellular processes. This activity is particularly relevant in the context of developing new antibacterial agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, including ABC-DLBCL cells. The mechanism involves the inhibition of CSNK1, which is implicated in tumor proliferation and survival .
- Antimicrobial Studies : Research has indicated that the compound and its derivatives possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, making them potential candidates for new antibiotic therapies .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective effects by modulating pathways involved in neurodegeneration, although further research is needed to establish these effects conclusively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed coupling or nucleophilic substitution reactions. For example, analogous pyrrolidinone derivatives are synthesized using protecting groups (e.g., trityl) to stabilize reactive sites during functionalization . Key conditions include:
- Catalytic Systems : Pd(PPh₃)₄ for cross-coupling reactions.
- Solvent Selection : Ethanol or THF for solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) to isolate intermediates and final products .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidinone carbonyl at ~175 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 220.122) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives, particularly regarding solvent effects and catalytic systems?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary solvents (polar aprotic vs. protic) and catalysts (e.g., Pd vs. Cu) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to detect intermediate stability issues.
- Controlled Replication : Repeat published protocols with rigorous exclusion of moisture/oxygen, which may explain yield discrepancies .
Q. What computational strategies are recommended to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for key reactions (e.g., aminomethyl group functionalization).
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways.
- pKa Prediction : Tools like ACD/Labs to assess protonation states affecting reactivity .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assay conditions be optimized?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with homology to pyridine/pyrrolidinone-binding proteins (e.g., kinase inhibitors).
- Assay Design : Use fluorescence polarization for binding affinity measurements (IC) or cell-based assays (e.g., HEK293 for cytotoxicity).
- Buffer Optimization : Maintain pH 7.4 with 1% DMSO for compound solubility .
Q. How can researchers address stability challenges of this compound in aqueous or oxidative environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
